Tert-butyl 4-(3-fluoro-2-hydroxypropyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-fluoro-2-hydroxypropyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
The synthesis of tert-butyl 4-(3-fluoro-2-hydroxypropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-fluoro-2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(3-fluoro-2-hydroxypropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl 4-(3-fluoro-2-hydroxypropyl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules, including potential drug candidates.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-fluoro-2-hydroxypropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The fluoro-hydroxypropyl moiety may enhance the compound’s ability to cross biological membranes and interact with enzymes or receptors. The piperazine ring can facilitate binding to target proteins, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Tert-butyl 4-(3-fluoro-2-hydroxypropyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate: This compound has a trifluoromethyl group instead of a single fluoro group, which may result in different chemical and biological properties.
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate:
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate:
Properties
Molecular Formula |
C12H23FN2O3 |
---|---|
Molecular Weight |
262.32 g/mol |
IUPAC Name |
tert-butyl 4-(3-fluoro-2-hydroxypropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23FN2O3/c1-12(2,3)18-11(17)15-6-4-14(5-7-15)9-10(16)8-13/h10,16H,4-9H2,1-3H3 |
InChI Key |
NRIHXKXEGZMQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(CF)O |
Origin of Product |
United States |
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